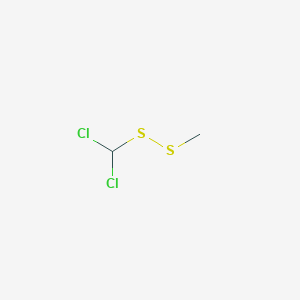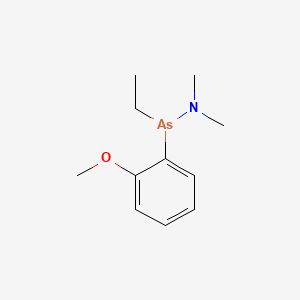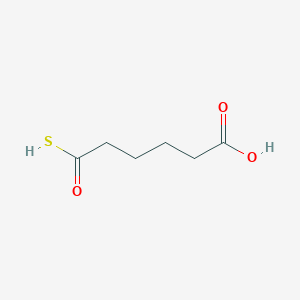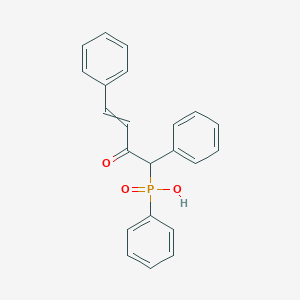
Disulfide, dichloromethyl methyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of disulfides typically involves the oxidation of thiols. For dichloromethyl methyl disulfide, the starting materials are dichloromethyl thiol and methyl thiol. The reaction can be carried out using oxidizing agents such as hydrogen peroxide (H₂O₂) or iodine (I₂) under mild conditions .
Industrial Production Methods: Industrial production of disulfides often involves the use of metal-containing catalysts or physical methods for the activation of sulfur substrates. For example, the use of molecular iodine and riboflavin-derived organocatalysts can promote the aerobic oxidation of thiols to disulfides under metal-free conditions .
化学反应分析
Types of Reactions:
Oxidation: Disulfides can undergo oxidation to form sulfoxides and sulfones.
Reduction: Disulfides can be reduced back to thiols using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Disulfides can participate in nucleophilic substitution reactions where the disulfide bond is cleaved, and new bonds are formed with nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), iodine (I₂)
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP)
Substitution: Thiolate anions (RS⁻)
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Various substituted disulfides
科学研究应用
Chemistry: Disulfide, dichloromethyl methyl, is used in organic synthesis as a reagent for introducing disulfide linkages in molecules. It is also employed in the synthesis of other sulfur-containing compounds .
Biology: In biological research, disulfides play a crucial role in the formation of disulfide bonds in proteins, which are essential for maintaining protein structure and function. Mass spectrometry-based strategies are used to identify disulfide bonds in proteins .
Medicine: Disulfides are investigated for their potential therapeutic applications, including their use as prodrugs that release active thiol-containing drugs upon reduction in the body .
Industry: In the industrial sector, disulfides are used as vulcanizing agents in the rubber industry and as stabilizers in the production of polymers .
作用机制
The mechanism of action of disulfide, dichloromethyl methyl, involves the formation and cleavage of disulfide bonds. In biological systems, disulfide bonds are formed through the oxidation of thiol groups in cysteine residues, leading to the stabilization of protein structures. The reduction of disulfide bonds back to thiols is mediated by reducing agents such as glutathione .
相似化合物的比较
Dimethyl disulfide (DMDS): Contains two methyl groups attached to the sulfur atoms.
Dichloromethyl disulfide: Contains two dichloromethyl groups attached to the sulfur atoms.
Methyl disulfide: Contains two methyl groups attached to the sulfur atoms.
Uniqueness: Disulfide, dichloromethyl methyl, is unique due to the presence of both dichloromethyl and methyl groups, which impart distinct chemical properties and reactivity compared to other disulfides. This compound’s ability to participate in various chemical reactions and its applications in different fields make it a valuable compound for research and industrial purposes .
属性
CAS 编号 |
61079-15-0 |
|---|---|
分子式 |
C2H4Cl2S2 |
分子量 |
163.1 g/mol |
IUPAC 名称 |
dichloro-(methyldisulfanyl)methane |
InChI |
InChI=1S/C2H4Cl2S2/c1-5-6-2(3)4/h2H,1H3 |
InChI 键 |
GNOFUEROCTWYCT-UHFFFAOYSA-N |
规范 SMILES |
CSSC(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,1',1''-[Benzene-1,2,4-triyltris(methylene)]tris[4-(methoxymethyl)benzene]](/img/structure/B14593148.png)

![1-[4-(Benzyloxy)-6-hydroxy-2-methoxy-3-methylphenyl]ethan-1-one](/img/structure/B14593162.png)

![2-Azoniaspiro[4.5]decane, 2-methyl-2-(phenylmethyl)-, iodide](/img/structure/B14593171.png)



![5(4H)-Isoxazolone, 3-methyl-4-[(4-nitrophenyl)methylene]-, (Z)-](/img/structure/B14593192.png)

![4-[(3,4-Dichlorophenyl)methyl]-2,6-dimethylphenol](/img/structure/B14593195.png)

![N-[4-Nitro-2-(2-nitrobenzoyl)phenyl]glycinamide](/img/structure/B14593197.png)
